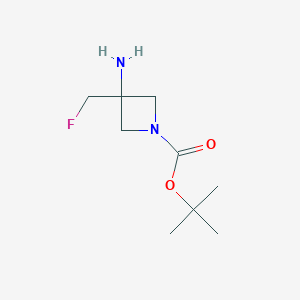

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate, also known as TFMAC, is a synthetic compound that has garnered interest in various fields due to its unique chemical properties and potential applications. It has a CAS Number of 1785096-16-3 .

Molecular Structure Analysis

The molecular formula of this compound is C9H17FN2O2 . The molecular weight is 204.24 .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.123±0.06 g/cm3 and a predicted boiling point of 262.5±25.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate and its derivatives play a significant role in the synthesis of various chemical compounds. They are particularly valued for their potential in creating a range of structurally diverse and biologically relevant molecules. For instance, Sajjadi and Lubell (2008) demonstrated the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position. This synthesis process involved a series of chemical reactions, showcasing the versatility of these compounds in chemical synthesis (Sajjadi & Lubell, 2008).

Reaction Efficiency and Regioselectivity

The chemical reactivity and selectivity of this compound derivatives are notable. Yadav and Sriramurthy (2005) highlighted that 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine reacted efficiently with nitriles and carbonyl substrates, resulting in the formation of various products. This study emphasized the role of the tert-butyldiphenylsilylmethyl function in controlling both the regioselectivity of aziridine and azetidine cleavage and the relative stereochemistry of the substituents in the derived products (Yadav & Sriramurthy, 2005).

Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines, which can be synthesized from this compound, serve as important building blocks in medicinal chemistry. Ji, Wojtas, and Lopchuk (2018) showcased a one-pot, gram-scale strain-release reaction from commercially available materials to create these intermediates. These intermediates are highly valued for their versatility in synthesizing a wide range of azetidine-3-carboxylic acid derivatives, including novel compounds (Ji, Wojtas, & Lopchuk, 2018).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is not available, related compounds such as tert-Butyl 3-fluoro-3- (hydroxymethyl)azetidine-1-carboxylate have hazard statements including H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCSFEXQDNGDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

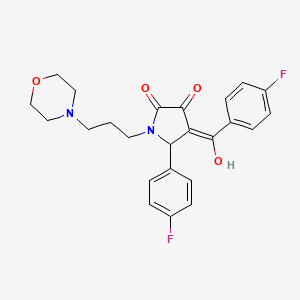

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560935.png)

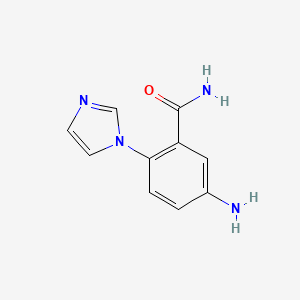

![2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2560936.png)

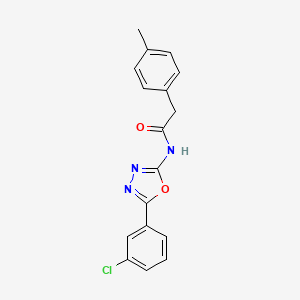

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2560939.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560950.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2560951.png)